6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
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Overview
Description
6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine is a chemical compound with the molecular formula C13H11Cl2N3O2 It is characterized by the presence of a pyridine ring substituted with chlorine, nitro, and amine groups, as well as a phenethyl group
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is possible that it may interact with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine typically involves the following steps:
Chlorination: Chlorine atoms are introduced into the pyridine ring through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Phenethylation: The phenethyl group is attached through alkylation reactions, typically using phenethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and amination processes, often carried out in continuous flow reactors to ensure efficiency and safety. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives or hydroxylated products.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
- 4-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
- 2-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and nitro groups, along with the phenethyl moiety, provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-10-3-1-9(2-4-10)7-8-16-13-11(18(19)20)5-6-12(15)17-13/h1-6H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITFRYFUNVEYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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